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Compound of Interest

Compound Name: ST-899

Cat. No.: B1240033 Get Quote

An in-depth analysis of the clinical trial methodology for the investigational non-nucleoside

reverse transcriptase inhibitor (NNRTI) IDX-899 (formerly known as ST-899 and GSK2248761),

developed for the treatment of HIV-1 infection.

Application Notes
Introduction

IDX-899 is a second-generation aryl phosphinate-indole non-nucleoside reverse transcriptase

inhibitor (NNRTI) that was under development by Idenix Pharmaceuticals and ViiV Healthcare.

[1] It was designed to offer a high barrier to resistance and potent activity against both wild-type

and NNRTI-resistant strains of HIV-1.[2][3] Clinical development of IDX-899 was discontinued

following reports of seizures in treatment-experienced patients in a Phase IIb study.[4][5] These

application notes summarize the available data from the Phase I/IIa clinical trials, focusing on

the study methodologies and key findings.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, IDX-899 binds to a hydrophobic pocket in

the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a

conformational change in the enzyme, inhibiting its function and thereby preventing the

conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
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Pharmacokinetic studies in healthy subjects revealed that IDX-899 has favorable properties,

including dose-proportional exposure and a half-life that supports once-daily dosing.[6][7] The

absorption of IDX-899 was found to be enhanced by food.[3][7]

Clinical Trial Data
The following tables summarize the quantitative data from the Phase I/IIa clinical trials of IDX-

899 in treatment-naive HIV-1 infected subjects.

Table 1: Mean Change in Plasma HIV-1 RNA from Baseline at Day 8

Dosage (Once Daily)
Mean Log10 Reduction in HIV-1 RNA
(copies/mL)

30 mg 0.97[1]

100 mg 1.87[1][8]

200 mg 1.84[1][8]

400 mg 1.81[1][8]

800 mg 1.78[1][8]

Placebo +0.10 (increase)[1][8]

Table 2: Pharmacokinetic Parameters of IDX-899 in Healthy Subjects (Multiple Doses)

Dosing Regimen Mean Steady-State Trough Levels (µg/mL)

800 mg Once Daily (QD) 0.9 (range: 0.2 - 2.5)[7]

400 mg Twice Daily (BID) 2.1 (range: 0.5 - 4.5)[7]

Experimental Protocols
Phase I/IIa Clinical Trial in Treatment-Naive HIV-1 Infected Subjects

This study was a double-blind, randomized, placebo-controlled, sequential cohort trial designed

to evaluate the safety, tolerability, antiviral activity, and pharmacokinetics of IDX-899.[2]
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Patient Population: Treatment-naive individuals infected with HIV-1.[2][3]

Study Design:

Participants were randomized in an 8:2 ratio to receive either IDX-899 or a matching

placebo.[2][3]

The study was conducted in sequential, descending dose cohorts, starting with 800 mg

and subsequently evaluating 400 mg, 200 mg, and 100 mg, with a later study arm for a 30

mg dose.[1][2]

Treatment Regimen:

Oral administration of IDX-899 or placebo once daily for a duration of 7 days.[2][3]

Key Assessments:

Efficacy: The primary efficacy endpoint was the change in plasma HIV-1 RNA from

baseline to day 8.[1]

Safety and Tolerability: Assessed through monitoring of adverse events, laboratory

evaluations, physical examinations, vital signs, and 12-lead electrocardiograms (ECGs).[2]

Pharmacokinetics: Plasma concentrations of IDX-899 were measured to determine

pharmacokinetic parameters such as Cmax, AUC, and trough concentrations.[1]

Resistance: Genotypic analysis of the HIV-1 reverse transcriptase gene was performed to

identify the emergence of any NNRTI resistance mutations.[1]
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Caption: Mechanism of action of IDX-899 in inhibiting HIV-1 replication.
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Caption: Workflow of the Phase I/IIa clinical trial for IDX-899.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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